1-(3-Chlorobutyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobutyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a 3-chlorobutyl group and a methoxy group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorobutyl)-4-methoxybenzene can be synthesized through the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. The reaction involves the use of cobalt(II) tetrafluoroborate as a catalyst, p-toluenesulfonyl chloride, and t-butyl hydroperoxide in ethanol at room temperature . The reaction proceeds with high Markovnikov selectivity, yielding the desired product under mild conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of cobalt catalysts and mild reaction conditions ensures high yield and purity of the product, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorobutyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the benzene ring, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Substitution: 1-(3-Hydroxybutyl)-4-methoxybenzene.
Oxidation: 1-(3-Chlorobutyl)-4-methoxybenzaldehyde or 1-(3-Chlorobutyl)-4-methoxybenzoic acid.
Reduction: 1-(3-Chlorobutyl)-4-methoxycyclohexane.
Scientific Research Applications
1-(3-Chlorobutyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, perfumes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobutyl)-4-methoxybenzene involves its interaction with various molecular targets. The chlorine atom in the 3-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
(3-Chlorobutyl)benzene: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
1-(3-Chlorobutyl)-3-methylbenzene: Has a methyl group instead of a methoxy group, altering its electronic properties and reactivity.
Uniqueness: 1-(3-Chlorobutyl)-4-methoxybenzene is unique due to the presence of both a 3-chlorobutyl group and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15ClO |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-(3-chlorobutyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15ClO/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
LDRUDKCVPWWAGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.